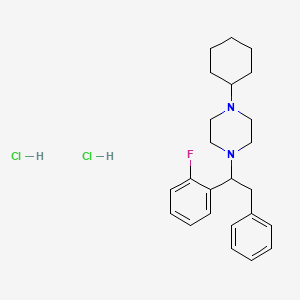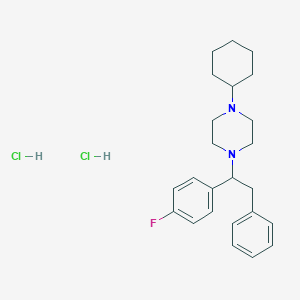
1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride
Übersicht
Beschreibung
1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride is a useful research compound. Its molecular formula is C24H33Cl2FN2 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiotracer Development for Oncology : This compound is considered a lead candidate for therapeutic and/or diagnostic applications in oncology. Researchers have designed novel analogues with reduced lipophilicity to improve its utility as a radiotracer in positron emission tomography (PET) scans. One such analogue, (-)-(S)-9, was found to be highly selective for σ(2) receptors, with minimal antiproliferative activity and moderate activity at the P-gp efflux pump (Abate et al., 2011).
Synthesis Techniques and Industrial Production : The synthesis of Flunarizine, a calcium channel blocker, involves the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane. Flunarizine exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. It is used for treating migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev et al., 2016).
Designer Drug Identification : The compound has been identified in illegal products alongside other designer drugs. It was previously reported as an opiate-like analgesic substance, suggesting its potential misuse (Uchiyama et al., 2013).
Neuroleptic Agent Metabolism : Metabolites of a similar compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796), a cerebral vasodilator, were synthesized to confirm their structures. Understanding the metabolism of such neuroleptic agents helps in the development of more effective and safer drugs (Ohtaka et al., 1989).
Dopamine Uptake Inhibition : The compound GBR-12909, a dopamine uptake inhibitor, is structurally related. The development of a robust process for its preparation in large quantities has been described, emphasizing environmental considerations and overall yield improvement. This research is significant in the context of treating conditions like depression and substance abuse (Ironside et al., 2002).
Synthesis of Antimicrobial Agents : Piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. For example, certain compounds in this class showed potent activity against gram-negative bacterial strains and were also active against fungal strains, highlighting their potential as antimicrobial agents (Mishra & Chundawat, 2019).
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-[1-(4-fluorophenyl)-2-phenylethyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2.2ClH/c25-22-13-11-21(12-14-22)24(19-20-7-3-1-4-8-20)27-17-15-26(16-18-27)23-9-5-2-6-10-23;;/h1,3-4,7-8,11-14,23-24H,2,5-6,9-10,15-19H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUNBDITWSHJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



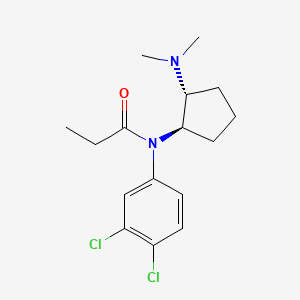
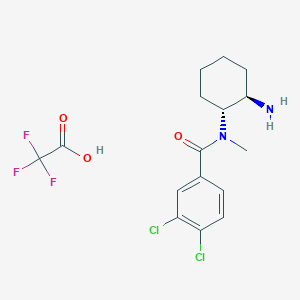

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide,monohydrochloride](/img/structure/B8100890.png)
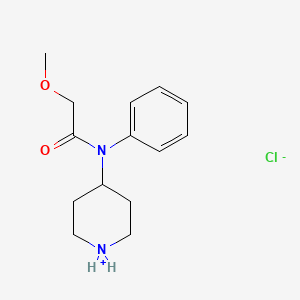
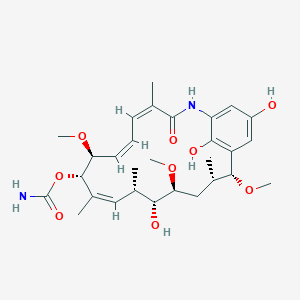
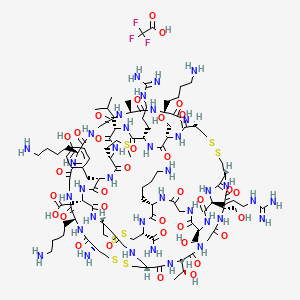
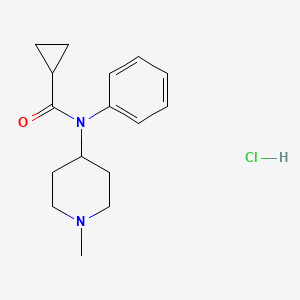

![trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide,monohydrochloride](/img/structure/B8100915.png)
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B8100919.png)

